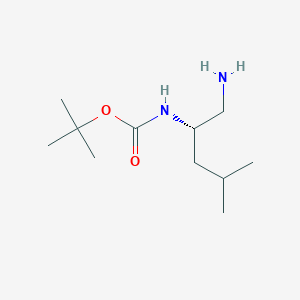

2-(Boc-amino)-4-methylpentylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Boc-amino)-4-methylpentylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-4-methylpentylamine typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O). The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium bicarbonate. The reaction proceeds as follows:

- The amine attacks the carbonyl carbon of the Boc2O, forming a tetrahedral intermediate.

- The intermediate collapses, releasing carbon dioxide and forming the Boc-protected amine.

This reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure complete conversion of the starting materials .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Boc-amino)-4-methylpentylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Substituted amines with various alkyl groups.

Applications De Recherche Scientifique

2-(Boc-amino)-4-methylpentylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of pharmaceutical compounds where selective protection of the amino group is required.

Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

Mécanisme D'action

The mechanism of action of 2-(Boc-amino)-4-methylpentylamine primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, releasing the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amino group during multi-step synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Cbz-amino)-4-methylpentylamine: Features a carbobenzyloxy (Cbz) protecting group instead of Boc.

2-(Fmoc-amino)-4-methylpentylamine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

2-(Boc-amino)-4-methylpentylamine is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is essential .

Activité Biologique

2-(Boc-amino)-4-methylpentylamine, also known by its CAS number 1186663-67-1, is a compound of significant interest in medicinal chemistry and biological research. The "Boc" (tert-butyloxycarbonyl) group is commonly used in organic synthesis as a protective group for amines, enhancing the compound's stability and reactivity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H23N2O2

- Molecular Weight : 199.30 g/mol

The presence of the Boc group allows for selective reactions that can be utilized in various synthetic pathways, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it may modulate signaling pathways by acting as an agonist or antagonist at specific receptors.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to neurotransmitter receptors, influencing neurochemical signaling.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against several pathogenic bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The findings suggest that this compound could serve as a lead candidate for developing new antimicrobial agents.

Study 2: Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. A study published in a peer-reviewed journal reported that the compound demonstrated protective effects against oxidative stress in neuronal cells. The study utilized a model of neurodegeneration induced by hydrogen peroxide and found that treatment with the compound significantly reduced cell death compared to untreated controls .

Applications in Drug Development

Given its biological activities, this compound holds promise for various therapeutic applications, including:

- Antimicrobial Agents : Its efficacy against bacteria positions it as a potential candidate for developing new antibiotics.

- Neuroprotective Drugs : The observed neuroprotective effects suggest potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

- Cancer Therapeutics : Further studies are warranted to explore its effects on cancer cell lines, particularly regarding apoptosis induction and cell cycle arrest.

Propriétés

IUPAC Name |

tert-butyl N-(1-amino-4-methylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTNGQAKAKFXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.